3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4-one ring, a piperidine ring, and a sulfanyl group. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several rings and functional groups. These include a thieno[3,2-d]pyrimidin-4-one ring, a piperidine ring, and a sulfanyl group. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the sulfanyl group might be involved in redox reactions, while the piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the various rings in its structure .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids. The compound could serve as a precursor or intermediate in synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making the compound valuable for medicinal chemistry research.
Antimicrobial Activity
The thienopyrimidine moiety of the compound suggests potential antimicrobial properties. Research into similar structures has shown promise in developing new antibacterial agents with mechanisms of action different from known antibiotics . This compound could be studied for its efficacy against bacterial strains and its role as a tRNA (Guanine37-N1)-methyltransferase (TrmD) inhibitor.
Pharmacological Applications
Given the piperidine and thienopyrimidine components, this compound could be explored for various pharmacological applications. Piperidine derivatives are found in over twenty classes of drugs, indicating the potential for this compound to be involved in the discovery and biological evaluation of potential drugs .
Drug Resistance Studies
The rapid development of bacterial resistance to antibiotics is a significant concern. The compound’s potential role as a TrmD inhibitor makes it a candidate for studying drug resistance mechanisms and developing strategies to combat resistant bacterial strains .
Cancer Research
Compounds with piperidine structures have been evaluated for anticancer activity. The compound could be synthesized and tested against various cancer cell lines to determine its therapeutic potential and efficacy compared to existing treatments .
Chemical Synthesis and Organic Chemistry
The compound’s structure presents opportunities for chemical synthesis research, particularly in developing fast and cost-effective methods for creating biologically active piperidines. It could be used to study intra- and intermolecular reactions leading to novel piperidine derivatives .
Mechanism of Action
properties
IUPAC Name |
3-benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-3-18-11-7-8-12-25(18)20(27)15-29-23-24-19-13-16(2)30-21(19)22(28)26(23)14-17-9-5-4-6-10-17/h4-6,9-10,16,18H,3,7-8,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQYKLZWGBLBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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